molecular formula C12H15N3 B8377022 4-Anilino isonipecotonitrile

4-Anilino isonipecotonitrile

Cat. No.: B8377022
M. Wt: 201.27 g/mol
InChI Key: FPDKTTQWCRCRAJ-UHFFFAOYSA-N
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Description

4-Anilino-substituted heterocyclic compounds are a class of molecules characterized by an aniline group (phenylamine) attached to the fourth position of a nitrogen-containing heterocyclic core. These compounds are widely studied for their diverse pharmacological activities, including kinase inhibition (e.g., EGFR, VEGFR-2, Brk), anticancer effects, and antiviral properties . The 4-anilino moiety enhances binding affinity to target proteins by enabling hydrophobic interactions and hydrogen bonding within enzyme active sites . Common scaffolds include quinazolines, pyrrolo[2,3-d]pyrimidines, thienopyrimidines, and α-carbolines, with structural variations in the heterocyclic core and substituents dictating biological specificity and potency .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-anilinopiperidine-4-carbonitrile

InChI

InChI=1S/C12H15N3/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5,14-15H,6-9H2

InChI Key

FPDKTTQWCRCRAJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#N)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Diversity

The pharmacological profile of 4-anilino-substituted compounds is highly scaffold-dependent. Below is a comparative analysis of key derivatives:

Table 1: Key 4-Anilino-Substituted Compounds and Their Properties
Scaffold Substituents on 4-Anilino Ring Biological Target Activity (IC₅₀/EC₅₀) Selectivity Notes References
Quinazoline 2-Chloro, 4-bromo VEGFR-2 IC₅₀ = 7 nM (compound 71) Selective for VEGFR-2
Pyrrolo[2,3-d]pyrimidine 2-Fluoro, 4-chloro VEGFR-2, EGFR IC₅₀ = 5.7 nM (compound 72) Dual inhibition; cytotoxic to A431 cells
Thieno[3,2-d]pyrimidine 3-Trifluoromethylphenoxy EGFR IC₅₀ < 10 nM Binds ATP-binding site via hinge region
α-Carboline Unsubstituted Brk kinase IC₅₀ = 8–50 nM Antiproliferative, anti-metastatic
Thienopyrimidine (urea) Urea-linked para-substituents c-Kit IC₅₀ < 6 nM Selective for c-Kit; antitumor
Key Observations:

Quinazoline Derivatives: Substitutions at the ortho (e.g., chloro) and para (e.g., bromo) positions of the 4-anilino ring enhance VEGFR-2 inhibition by optimizing hydrophobic interactions with the kinase pocket . Molecular docking studies show that 4-anilino quinazolines bind to the InhA enzyme (Mycobacterium tuberculosis) with higher affinity (-9.66 kcal/mol) than the standard drug isoniazid (-5.6 kcal/mol) .

Pyrrolo[2,3-d]pyrimidines: Compounds with 2-fluoro, 4-chloro substitutions (e.g., compound 9) exhibit dual RTK inhibition (VEGFR-2 and EGFR) and potent cytotoxicity against A431 cells . Selectivity is modulated by combining 4-anilino substitutions with 6-benzyl sidechains .

Thienopyrimidines: 4-Anilino-N-methylthieno[3,2-d]pyrimidines (e.g., compound 5d) induce apoptosis via tubulin polymerization inhibition (EC₅₀ = 0.008 µM in T47D cells) . Urea-linked derivatives (e.g., compound 9) show nanomolar c-Kit inhibition (IC₅₀ < 6 nM) and selectivity over other kinases .

α-Carbolines: 4-Anilino-α-carbolines inhibit Brk kinase, a driver of metastasis, with IC₅₀ values as low as 8 nM. Their planar structure facilitates intercalation into kinase domains .

SAR Trends:
  • Electron-Withdrawing Groups (EWGs) : Ortho-substitutions (e.g., Cl, F) increase potency by stabilizing ligand-receptor interactions .
  • Hydrophobic Moieties: Para-substitutions (e.g., Br, morpholino) improve membrane permeability and kinase binding .
  • Scaffold Rigidity : Planar cores (e.g., α-carbolines) enhance intercalation into ATP-binding pockets .

Target Selectivity and Clinical Potential

  • 4-Anilino(urea)thienopyrimidines (e.g., compound 9) show >100-fold selectivity for c-Kit over PDGFR and FGFR .
  • Multi-Target Inhibitors :
    • Compound 9 (quinazoline) inhibits both VEGFR-2 and EGFR, making it suitable for cancers driven by angiogenesis and proliferation .

Q & A

Q. What experimental methodologies are recommended for structural characterization of 4-anilino isonipecotonitrile?

Q. What synthetic routes are documented for this compound?

Key pathways include:

  • Hydrogenation of isonicotinic acid derivatives under catalytic conditions (e.g., Pd/C or Raney Ni) .
  • Boc/Cbz-protected intermediates (e.g., 4-Anilino-1-Boc-piperidine) as precursors, followed by deprotection and nitrile functionalization .
  • Multi-step synthesis involving phenethylamine coupling to piperidine scaffolds .

Critical Considerations : Monitor reaction pH and temperature to avoid byproducts like fentanyl impurities .

Q. Which analytical techniques are optimal for assessing purity and stability?

  • HPLC-UV/Vis : Use λmax = 249–296 nm for quantification .
  • TGA/DSC : Determine thermal stability (decomposition >310°C ).
  • GC-MS : Detect volatile impurities (e.g., residual solvents) .
  • Karl Fischer titration : Measure hygroscopicity (critical for storage at -20°C ).

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural validation?

Apply triangulation : Cross-validate X-ray, MS, and NMR results. For example, discrepancies in proton chemical shifts may arise from tautomerism or crystal packing effects . Use error analysis (e.g., standard deviation in bond lengths ) and computational tools (DFT calculations) to reconcile data. Document uncertainties in methodology (e.g., instrument calibration ).

Q. What is the role of the 4-anilino moiety in medicinal chemistry applications?

The 4-anilino group facilitates hydrogen bonding in drug-target interactions. For instance, in EGFR inhibitors, it anchors to the kinase hinge region via NH–O bonds, enhancing binding affinity . Design analogs by modifying substituents on the aniline ring (e.g., trifluoromethyl groups for lipophilicity ).

Q. How can synthesis yields be optimized using design of experiments (DOE)?

  • Variables : Catalyst loading (0.5–5 mol%), temperature (25–100°C), solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 2 mol% Pd/C at 80°C improves yield by 30% ).
  • Scale-up challenges : Address mass transfer limitations in hydrogenation reactors .

Q. What strategies mitigate contamination by opioid impurities during synthesis?

  • Chromatographic purification : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient ).
  • Recrystallization : Select solvents (e.g., ethanol) with low solubility for 4-anilino byproducts.
  • QC protocols : Implement LC-MS screening for fentanyl analogs (LOD <0.1 ppm ).

Methodological Frameworks

  • PICO(T) for Experimental Design : Define Population (e.g., reaction intermediates), Intervention (catalyst type), Comparison (solvent systems), Outcome (yield/purity), and Time (reaction duration) .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Novel (unexplored derivatives), Ethical (non-regulated precursors), and Relevant (drug discovery applications) .

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